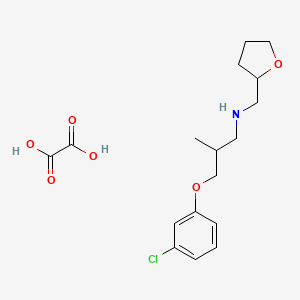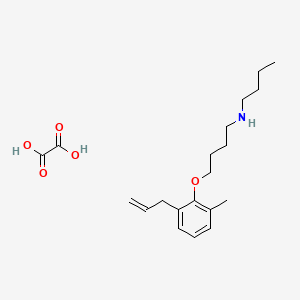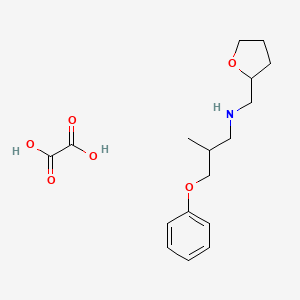![molecular formula C17H24N2O7 B4004245 1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004245.png)
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound with the molecular formula C15H22N2O3 It is known for its unique structural features, which include a pyrrolidine ring and a nitrophenoxy group
Scientific Research Applications
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-nitrophenol with 1,4-dibromobutane to form an intermediate, which is then reacted with pyrrolidine under basic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 1-[4-(3-Methyl-4-aminophenoxy)butyl]pyrrolidine.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-Methyl-4-nitrophenol and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Methyl-4-aminophenoxy)butyl]pyrrolidine: Similar structure but with an amine group instead of a nitro group.
1-[4-(3-Methyl-4-hydroxyphenoxy)butyl]pyrrolidine: Contains a hydroxy group instead of a nitro group.
Uniqueness
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitrophenoxy group and a pyrrolidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(3-methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-13-12-14(6-7-15(13)17(18)19)20-11-5-4-10-16-8-2-3-9-16;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHRADJLZCQBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Tert-butyl-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4004166.png)
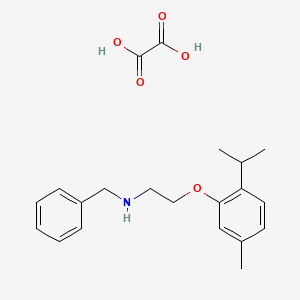
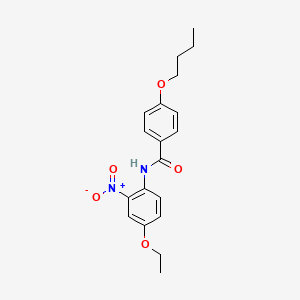
![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004189.png)
![N'-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004197.png)
![Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4004210.png)
![7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4004214.png)
![N-allyl-N-[2-(1-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004229.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004238.png)


